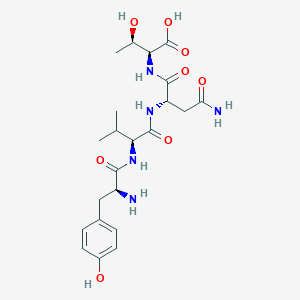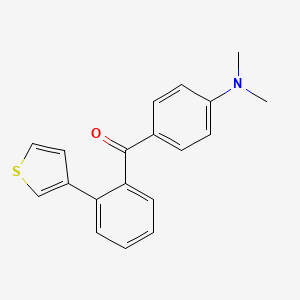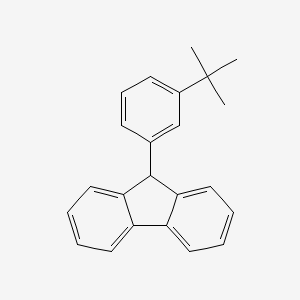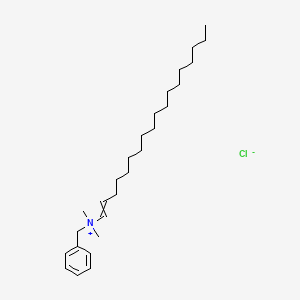![molecular formula C12H7Cl2N5O2 B12599233 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide CAS No. 642085-78-7](/img/structure/B12599233.png)
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is a chemical compound known for its unique structure and potential applications in various fields. It contains a pyrazine ring substituted with a 2,6-dichlorophenyl group and a carbonyl azide functional group. This compound is of interest due to its reactivity and potential use in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carboxylic acid.
Formation of Carbonyl Azide: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures are in place due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Cycloaddition: The Huisgen cycloaddition often requires a copper(I) catalyst and can be performed at room temperature or slightly elevated temperatures.
Major Products Formed
Amines: From nucleophilic substitution reactions.
Triazoles: From cycloaddition reactions.
科学的研究の応用
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Uniqueness
5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide is unique due to its combination of a pyrazine ring, a 2,6-dichlorophenyl group, and a carbonyl azide functional group.
特性
CAS番号 |
642085-78-7 |
|---|---|
分子式 |
C12H7Cl2N5O2 |
分子量 |
324.12 g/mol |
IUPAC名 |
5-[(2,6-dichlorophenyl)methoxy]pyrazine-2-carbonyl azide |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-8-2-1-3-9(14)7(8)6-21-11-5-16-10(4-17-11)12(20)18-19-15/h1-5H,6H2 |
InChIキー |
XRLKBIDENBPKHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)C(=O)N=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
![Pyrimidine, 4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12599174.png)


![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)






![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
